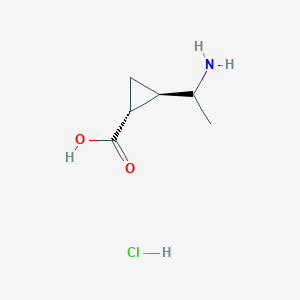
(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride is a chemical compound used in scientific research. It is also known as ACEC hydrochloride or ACPC hydrochloride. This compound is a cyclopropane derivative of the amino acid alanine. It has been studied for its potential as a therapeutic agent for various neurological and psychiatric disorders.
Wirkmechanismus
The exact mechanism of action of (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride is not fully understood. It is believed to act as a partial agonist of the glycine receptor, which is involved in the regulation of neurotransmitter release in the brain. It may also modulate the activity of other neurotransmitter systems such as the glutamate and GABA systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to increase the activity of the NMDA receptor, which is involved in learning and memory processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride in lab experiments is its specificity for the glycine receptor. This allows researchers to study the role of this receptor in various neurological and psychiatric disorders. However, one limitation is that the compound has poor solubility in water, which can make it difficult to administer in experiments.
Zukünftige Richtungen
There are several future directions for research on (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride. One direction is to further investigate its potential as a treatment for various neurological and psychiatric disorders. Another direction is to develop more effective synthesis methods for the compound to improve its purity and yield. Additionally, research could focus on developing more soluble forms of the compound to improve its administration in experiments.
Synthesemethoden
The synthesis of (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride involves the reaction of 2-bromoethylamine hydrobromide with cyclopropanecarboxylic acid. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of the compound. The purity and yield of the compound can be improved by various purification techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride has been studied for its potential as a therapeutic agent for various neurological and psychiatric disorders. It has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been studied for its potential as a treatment for schizophrenia, depression, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-3(7)4-2-5(4)6(8)9;/h3-5H,2,7H2,1H3,(H,8,9);1H/t3?,4-,5+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCRIOBSIKWZJU-GGTNOVMKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H]1C[C@H]1C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-6-fluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2949504.png)
![2-[(4-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2949505.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2949508.png)


![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide hydrochloride](/img/structure/B2949513.png)






